molecular formula C15H17NOS B407650 N-mesityl-2-(2-thienyl)acetamide CAS No. 329795-71-3

N-mesityl-2-(2-thienyl)acetamide

Cat. No.: B407650
CAS No.: 329795-71-3
M. Wt: 259.4g/mol
InChI Key: KWRHYANNNBBZEX-UHFFFAOYSA-N
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Description

N-mesityl-2-(2-thienyl)acetamide is an organic compound that features a mesityl group attached to an acetamide moiety, which is further connected to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-(2-thienyl)acetamide typically involves the reaction of mesitylamine with 2-(2-thienyl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-2-(2-thienyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-mesityl-2-(2-thienyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of organic semiconductors and materials science.

Comparison with Similar Compounds

Similar Compounds

  • N-mesityl-2-thiophenecarboxamide
  • N-(4-methylbenzyl)-2-thiophenecarboxamide
  • N-(2-ethylphenyl)-3-(2-thienyl)-2-propenamide

Uniqueness

N-mesityl-2-(2-thienyl)acetamide is unique due to the presence of both a mesityl group and a thiophene ring, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

2-thiophen-2-yl-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS/c1-10-7-11(2)15(12(3)8-10)16-14(17)9-13-5-4-6-18-13/h4-8H,9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRHYANNNBBZEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC2=CC=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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